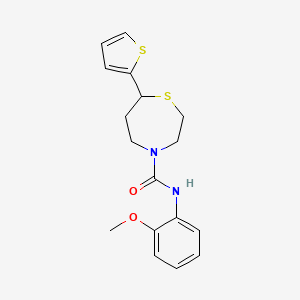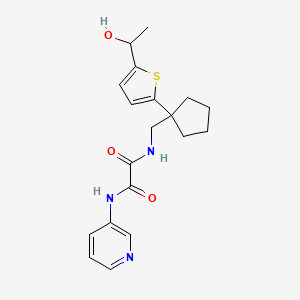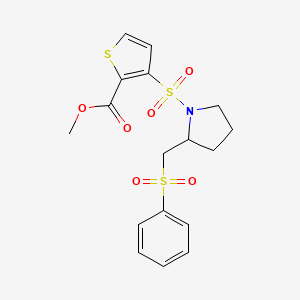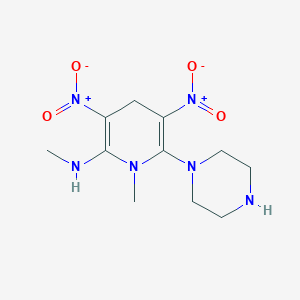
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with nitro groups, a piperazine moiety, and methyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine typically involves multiple steps:
Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine can undergo reduction to form amino derivatives.
Reduction: Reduction reactions can convert nitro groups to amines using reagents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperazine moiety may interact with biological membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,1-dimethyl-3,5-dinitro-2-pyridinamine: Lacks the piperazine moiety, resulting in different biological activity.
3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine: Lacks the methyl groups, affecting its chemical reactivity and interactions.
Uniqueness
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is unique due to the combination of its nitro groups, piperazine moiety, and methyl substitutions, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,1-dimethyl-3,5-dinitro-6-piperazin-1-yl-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O4/c1-12-10-8(16(18)19)7-9(17(20)21)11(14(10)2)15-5-3-13-4-6-15/h12-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYFYGKQCLFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCNCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)
![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2854546.png)

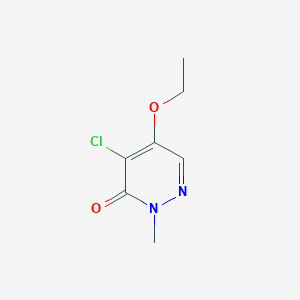
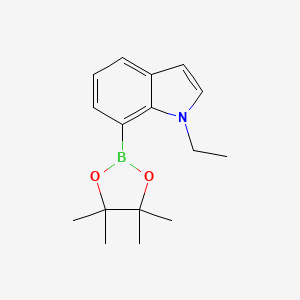
![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)
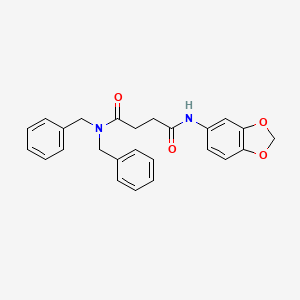
![ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2854554.png)

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)
